1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C20H23N5O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23N5O/c1-13-11-14(2)23-20(22-13)25-9-6-16(7-10-25)19(26)24-17-4-3-15-5-8-21-18(15)12-17/h3-5,8,11-12,16,21H,6-7,9-10H2,1-2H3,(H,24,26) |
InChI Key |
ODIVIOOGQOOBHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)C=CN4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4,6-dimethylpyrimidine, the ring is formed through cyclization reactions.
Indole Attachment: The indole moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Piperidine Ring Formation: The piperidine ring is synthesized through a series of nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the piperidine ring with the pyrimidine and indole moieties under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide is a complex organic compound that features a pyrimidine ring, an indole moiety, and a piperidine ring. It has a molecular formula of C20H23N5O and a molecular weight of 349.4 g/mol . This compound is recognized for its versatility in scientific and industrial applications, especially in medicinal chemistry and material science.
Scientific Research Applications
Research into the biological activity of this compound has indicated potential therapeutic effects, and interaction studies are essential for determining the therapeutic potential and safety profile of the compound.
This compound has several applications across different fields:
- Medicinal Chemistry It is used in the synthesis of drug candidates. Its unique structure allows it to interact with biological targets, making it valuable for developing new therapeutics.
- Material Science The compound is used in the creation of novel materials with specific properties. Its chemical structure can be modified to tailor its physical and chemical characteristics for various applications.
- Chemical Research It serves as a building block in complex organic synthesis. Researchers use it to create more complex molecules and study their properties.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide | Contains a piperidine ring and pyrimidine | Different position of carboxamide group |
| 1-(4,6-dimethylpyrimidin-2-yl)-N-(1-methylindol) | Similar pyrimidine and piperidine structure | Methyl substitution on indole |
| 1-(4,6-dimethylpyrimidin-2-yl)-N-(indolyl)acetamide | Indole attached via an acetamide linkage | Variation in functional group attachment |
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Piperidine-4-Carboxamide Derivatives
Compounds sharing the piperidine-4-carboxamide scaffold but differing in substituents include:
- (R)-N-(4-Fluorobenzyl)-1-(1-(Naphthalen-1-yl)ethyl)Piperidine-4-Carboxamide : This analog substitutes the indole group with a naphthalene-ethyl moiety and a 4-fluorobenzyl amide. It demonstrated "acceptable" inhibitory activity against SARS-CoV-2 in preliminary studies .
- (R)-N-((2-Methoxypyridin-4-yl)Methyl)-1-(1-(Naphthalen-1-yl)ethyl)Piperidine-4-Carboxamide : Here, the indole is replaced by a 2-methoxypyridinylmethyl group. Its bioactivity profile is similarly underexplored but may favor membrane permeability due to the pyridine moiety .
Key Structural Differences :
- The target compound’s indole group likely enhances π-π stacking interactions with aromatic residues in binding pockets, compared to naphthalene or fluorobenzyl groups.
- The 4,6-dimethylpyrimidin-2-yl substituent may improve metabolic stability relative to naphthalene-ethyl groups, which are prone to oxidative metabolism.
Pyrimidine-Containing Compounds
- 4-Methyl-6-(Piperidin-1-yl)Pyrimidin-2-Amine : This simpler pyrimidine derivative lacks the piperidine-4-carboxamide and indole groups. Its crystal structure analysis highlights the role of hydrogen bonding via the amine group, a feature absent in the target compound due to methylation at the pyrimidine 2-position .
Functional Implications :
- The dimethylpyrimidine group in the target compound may reduce polarity compared to unsubstituted pyrimidines, enhancing blood-brain barrier penetration.
- The indole moiety could confer selectivity for serotonin receptors or indoleamine 2,3-dioxygenase (IDO) pathways, though this requires experimental validation.
Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Hypothesized Properties Based on Substituents
Biological Activity
1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural components of this compound, particularly the pyrimidine and indole moieties, are significant in various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 357.4 g/mol
- CAS Number : 1435900-80-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The indole moiety can bind to various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis. The pyrimidine component may also interact with nucleic acids or enzymes, modulating metabolic processes.
Biological Activity Overview
The compound has been evaluated for several biological activities:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The observed IC values indicate significant potency compared to standard chemotherapeutics.
- Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells by activating caspase pathways, particularly caspase 3/7 .
- Enzyme Inhibition :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.48 µM | Induction of apoptosis via caspases |
| Anticancer | HCT-116 | 0.78 µM | Cell cycle arrest |
| Enzyme Inhibition | hCA IX | 89 pM | Competitive inhibition |
| Neuroprotective | AChE | Not specified | Potential modulation of neurotransmission |
Detailed Findings
A notable study evaluated the anticancer properties of the compound against a panel of cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the recommended synthetic routes for 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide?
The synthesis typically involves coupling a substituted pyrimidine moiety with an indole-piperidine intermediate. Key steps include:
- Intermediate Preparation : 4,6-Dimethylpyrimidin-2-amine can be synthesized via cyclization of β-keto esters with guanidine derivatives. The indole-piperidine fragment is prepared by functionalizing 1H-indol-6-amine with a piperidine-4-carboxamide group using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Final Coupling : A Buchwald-Hartwig amination or Ullmann-type reaction may link the pyrimidine and indole-piperidine units. Reaction conditions (e.g., Pd catalysts, ligands, and bases) should be optimized to minimize byproducts .
Q. How can spectroscopic techniques confirm the compound’s structure and purity?
Q. What purification methods are effective for isolating this compound?
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexanes or dichloromethane/methanol. Reverse-phase C18 columns can improve separation for polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity. Monitor melting points (expected range: 180–220°C) to confirm consistency .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Core Modifications : Replace the 4,6-dimethylpyrimidine with electron-withdrawing groups (e.g., Cl, CF₃) to alter binding affinity. Adjust the indole’s substitution pattern (e.g., 5-fluoroindole) to improve metabolic stability .
- Piperidine Flexibility : Introduce sp³-hybridized substituents (e.g., methyl groups) at C3/C5 of the piperidine ring to modulate conformational flexibility and target engagement. Computational docking (e.g., AutoDock Vina) can predict binding poses in enzyme active sites .
Q. How should researchers address contradictions in reported biological activity data?
- Assay Standardization : Discrepancies in IC50 values may arise from differences in cell lines (e.g., HEK293 vs. CHO) or assay buffers. Use a standardized protocol (e.g., ATP concentration, pH) for kinase inhibition assays .
- Off-Target Profiling : Employ selectivity panels (e.g., Eurofins KinaseProfiler) to rule out non-specific interactions. Conflicting data in cytotoxicity assays may require orthogonal methods (e.g., flow cytometry vs. MTT) .
Q. What strategies optimize synthetic yields for large-scale production?
- Catalyst Screening : Test Pd(OAc)₂/XPhos or CuI/1,10-phenanthroline for coupling steps. Microwave-assisted synthesis (e.g., 100°C, 30 min) can reduce reaction times .
- Solvent Effects : Replace DMF with toluene/water biphasic systems to improve phase separation and reduce side reactions. Monitor reaction progress via LC-MS to terminate at peak conversion .
Q. How can researchers evaluate metabolic stability in preclinical models?
- In Vitro Assays : Incubate the compound with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint) using the half-life method .
- Structural Insights : Introduce deuterium at metabolically labile sites (e.g., piperidine C-H positions) to prolong half-life. Compare results with computational predictions (e.g., CYP450 docking) .
Data Contradiction Analysis
Example : Conflicting solubility data in DMSO (e.g., 10 mM vs. 2 mM) could arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
